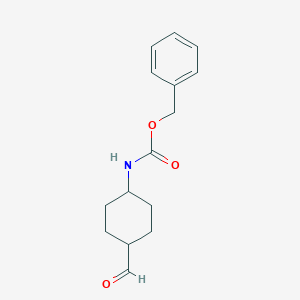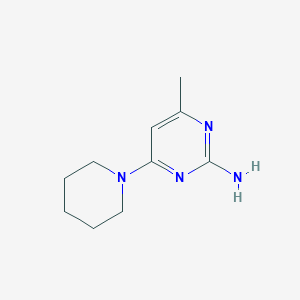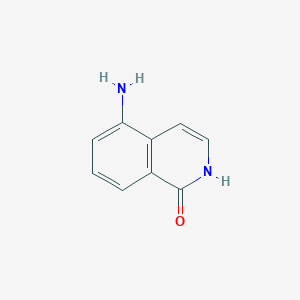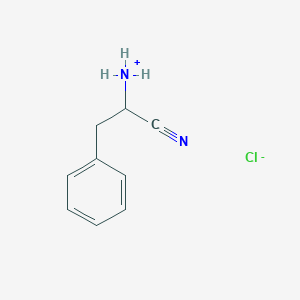![molecular formula C13H11ClFNO2 B113359 (3aR,4S,9bS)-8-cloro-6-fluoro-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-4-ácido carboxílico CAS No. 956628-90-3](/img/structure/B113359.png)
(3aR,4S,9bS)-8-cloro-6-fluoro-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-4-ácido carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11ClFNO2 and its molecular weight is 267.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal: Inhibición de la fosfatasa alcalina
Este compuesto ha sido investigado como un andamiaje para el desarrollo de inhibidores dirigidos a las fosfatasas alcalinas, que son enzimas involucradas en los procesos de desfosforilación . Estos inhibidores tienen aplicaciones potenciales en el tratamiento de enfermedades como la hipofosfatasia y también pueden servir como sondas para estudiar la función de la enzima en estados fisiológicos y patológicos.
Agentes antimicrobianos
Los derivados del ácido quinolina-4-carboxílico, que comparten una estructura central con el compuesto en cuestión, han mostrado amplias aplicaciones biológicas, particularmente en la lucha contra las enfermedades microbianas . Esto sugiere un potencial para que el compuesto se use en el desarrollo de nuevos agentes antimicrobianos.
Investigación contra el cáncer
Los derivados de la quinolina se han explorado por sus propiedades anticancerígenas. Los análogos estructurales del compuesto han demostrado potencial para inhibir la proliferación celular e inducir la apoptosis en líneas celulares cancerosas, convirtiéndolos en candidatos para el desarrollo de fármacos contra el cáncer .
Química agrícola: Desarrollo de pesticidas
Si bien las aplicaciones directas en la agricultura no se mencionan explícitamente, las propiedades antimicrobianas de los derivados de la quinolina podrían extenderse al desarrollo de pesticidas o fungicidas para proteger los cultivos de la infestación microbiana .
Ciencia de los materiales: Síntesis orgánica
Los derivados del compuesto se utilizan en la síntesis orgánica dentro de la ciencia de los materiales, contribuyendo al desarrollo de nuevos materiales con propiedades específicas deseadas . Esto incluye la síntesis de compuestos orgánicos que se pueden utilizar en electrónica, fotónica y como catalizadores.
Ciencia ambiental: Degradación de contaminantes
Aunque las aplicaciones específicas en la ciencia ambiental no se detallan en los resultados de la búsqueda, la reactividad química de los derivados de la quinolina sugiere un uso potencial en la degradación de contaminantes ambientales o en la síntesis de productos químicos respetuosos con el medio ambiente .
Química verde: Síntesis sostenible
Los derivados del compuesto se han sintetizado utilizando técnicas de química verde, como reacciones sin disolventes e irradiación de microondas, que se alinean con los principios de sostenibilidad y respeto al medio ambiente .
Industria farmacéutica: Descubrimiento de fármacos
El compuesto es parte de una clase de moléculas que son integrales en el proceso de descubrimiento de fármacos. Sus derivados se han utilizado para crear moléculas pequeñas con alta actividad biológica, que son esenciales en la búsqueda de nuevos fármacos terapéuticos .
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other quinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Its logP value of 1.52 suggests it has balanced hydrophilic and lipophilic properties, which is favorable for absorption and distribution . Its water solubility at 25°C is estimated to be 1751 mg/L, which is also favorable for absorption .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Propiedades
IUPAC Name |
(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNSJGKZSADBP-SXMVTHIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)







![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)



![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

